molecular formula C9H14O2 B13855181 (2S)-2,4,4-trimethylcyclohexane-1,3-dione

(2S)-2,4,4-trimethylcyclohexane-1,3-dione

Cat. No.: B13855181
M. Wt: 154.21 g/mol
InChI Key: HNRVKBUIEQBLML-LURJTMIESA-N
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Description

(2S)-2,4,4-trimethylcyclohexane-1,3-dione is an organic compound with a unique structure characterized by a cyclohexane ring substituted with three methyl groups and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,4,4-trimethylcyclohexane-1,3-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,4,4-trimethylcyclohexanone with a suitable oxidizing agent to introduce the second ketone group at the 1-position. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods and optimization of reaction parameters, such as temperature and pressure, are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,4,4-trimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S)-2,4,4-trimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (2S)-2,4,4-trimethylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,4-trimethylcyclohexanone: Similar in structure but lacks the second ketone group.

    2,4,4-trimethylcyclohexanol: The alcohol derivative of the compound.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(2S)-2,4,4-trimethylcyclohexane-1,3-dione

InChI

InChI=1S/C9H14O2/c1-6-7(10)4-5-9(2,3)8(6)11/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

HNRVKBUIEQBLML-LURJTMIESA-N

Isomeric SMILES

C[C@H]1C(=O)CCC(C1=O)(C)C

Canonical SMILES

CC1C(=O)CCC(C1=O)(C)C

Origin of Product

United States

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